tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate: is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a cyano group, an iodine atom, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of an appropriate amino acid derivative followed by iodination and cyano group introduction. The tert-butyl ester group is usually introduced in the final step through esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific reagent.
Major Products Formed:
Oxidation: Iodates or iodides.
Reduction: Amines.
Substitution: Alkyl or aryl-substituted pyrrolidines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of iodine-containing compounds on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 3-iodopyrrolidine-1-carboxylate: Similar structure but lacks the cyano group.
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Similar structure but with an oxo group instead of iodine.
Uniqueness: Tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate is unique due to the presence of both the cyano and iodine groups, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
CAS No. |
1935926-03-6 |
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Molecular Formula |
C10H15IN2O2 |
Molecular Weight |
322.14 g/mol |
IUPAC Name |
tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H15IN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,5-6H2,1-3H3 |
InChI Key |
LFIJVIAYHHLYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)I)C#N |
Purity |
95 |
Origin of Product |
United States |
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